molecular formula C16H17N3O B028740 8beta-Hydroxymethyl-6-cyanoergoline CAS No. 108895-69-8

8beta-Hydroxymethyl-6-cyanoergoline

Cat. No.: B028740
CAS No.: 108895-69-8
M. Wt: 267.33 g/mol
InChI Key: RGUNXRBQABBMPI-WDBKCZKBSA-N
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Description

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile typically involves multi-step organic reactions. Common starting materials include ergoline derivatives, which undergo functional group modifications to introduce the hydroxymethyl and carbonitrile groups. Reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for ergoline derivatives often involve large-scale organic synthesis techniques. These methods are optimized for yield, purity, and cost-effectiveness. Specific details about the industrial production of (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile would require consultation with industrial chemistry sources.

Chemical Reactions Analysis

Types of Reactions

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carbonyl group.

    Reduction: Reduction of the carbonitrile group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield an aldehyde or carboxylic acid, while reduction of the carbonitrile group may produce a primary amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for potential therapeutic effects, including anti-migraine and anti-psychotic properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes, such as neurotransmission or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Lysergic acid diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.

    Ergotamine: Used in the treatment of migraines.

    Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease.

Uniqueness

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl and carbonitrile groups may influence its reactivity and interactions with biological targets, distinguishing it from other ergoline derivatives.

Properties

IUPAC Name

(6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c17-9-19-7-10(8-20)4-13-12-2-1-3-14-16(12)11(6-18-14)5-15(13)19/h1-3,6,10,13,15,18,20H,4-5,7-8H2/t10-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUNXRBQABBMPI-WDBKCZKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C2C1C3=C4C(=CNC4=CC=C3)C2)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@H]2[C@H]1C3=C4C(=CNC4=CC=C3)C2)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550065
Record name (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108895-69-8
Record name (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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